molecular formula C24H18FN3O2 B11012065 N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide

Cat. No.: B11012065
M. Wt: 399.4 g/mol
InChI Key: BVPGSKWULAYGTC-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a quinoline core substituted with a 4-fluorophenyl group at the 2-position and a 4-acetylamino phenyl group at the 4-carboxamide position. The acetylated aniline moiety may enhance metabolic stability, while the 4-fluorophenyl group could influence lipophilicity and target binding .

Properties

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18FN3O2/c1-15(29)26-18-10-12-19(13-11-18)27-24(30)21-14-23(16-6-8-17(25)9-7-16)28-22-5-3-2-4-20(21)22/h2-14H,1H3,(H,26,29)(H,27,30)

InChI Key

BVPGSKWULAYGTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorophenyl Group: This step involves the use of a Friedel-Crafts acylation reaction, where the quinoline core reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cell signaling pathways.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cell signaling pathways, it can interfere with the binding of ligands to receptors, preventing downstream signaling events.

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-Carboxamide Derivatives

Structural Modifications and Functional Groups

The following table summarizes key structural analogs and their substituent variations:

Compound Name 2-Position Substituent 4-Carboxamide Substituent Molecular Weight (g/mol) Key Properties/Activities Evidence Source
Target Compound 4-Fluorophenyl 4-(Acetylamino)phenyl ~403.4* Hypothesized enhanced stability -
N-(2-Morpholin-4-ylethyl)-2-(4-isopropylphenyl)quinoline-4-carboxamide 4-Isopropylphenyl 2-Morpholin-4-ylethyl ~433.5 Not reported
N-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide 5-Methylfuran-2-yl 4-Fluorophenyl ~376.4 Potential heterocyclic interactions
N-(3-Chloro-4-fluorophenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide 4-Ethoxyphenyl 3-Chloro-4-fluorophenyl ~426.9 Enhanced lipophilicity
2-(4-Methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide 4-Methoxyphenyl 2-Methylphenyl ~384.4 Improved solubility via methoxy group
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide 4-Methylphenyl 4-(4-Fluorophenyl)-1,3-thiazol-2-yl ~454.5 Thiazole-mediated bioactivity

*Calculated based on molecular formula.

Key Observations:
  • Substituent Diversity : The 2-position often features aryl or heteroaryl groups (e.g., 4-fluorophenyl, furan, thiazole), influencing electronic properties and target binding. The target compound’s 4-fluorophenyl group may enhance π-π stacking in hydrophobic pockets compared to bulkier isopropyl or ethoxy groups .
  • Carboxamide Modifications: The 4-carboxamide substituent varies from aromatic amines (e.g., 4-fluorophenyl) to morpholine-containing alkyl chains. The target compound’s 4-acetylamino group balances polarity and metabolic resistance, contrasting with morpholine derivatives that may improve solubility .

Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~3.5*), comparable to ethoxyphenyl analogs (logP ~4.0) but lower than adamantane derivatives (logP >5) .
  • Solubility : Morpholine and benzodioxane-containing analogs () likely exhibit higher aqueous solubility than the acetylated target compound due to polar side chains .

Biological Activity

N-[4-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is a synthetic compound with a quinoline core, known for its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes an acetylamino group and a fluorophenyl substituent, contributing to its unique pharmacological properties. The molecular formula is C18H16FN3O2C_{18}H_{16}FN_{3}O_{2}, with a molecular weight of approximately 313.34 g/mol. Its structural features suggest potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anticancer Activity : Research has shown that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antiviral Properties : Some studies suggest that quinoline derivatives can act against viral infections by inhibiting viral replication. This compound may target specific viral proteins, although detailed mechanisms remain to be elucidated .
  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to the inhibition of processes crucial for disease progression. For example, it might inhibit kinases or other metabolic enzymes.

The proposed mechanism of action involves binding to specific receptors or enzymes within the cell. Interaction studies indicate that this compound could inhibit key pathways involved in cellular proliferation and survival.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-[4-(methylamino)phenyl]-2-(3-fluorophenyl)quinoline-4-carboxamideMethylamino instead of acetylaminoPotentially different anticancer activity
N-[3-(acetaminophenyl)]-2-(4-bromophenyl)quinoline-4-carboxamideBromine substitution instead of fluorineMay exhibit altered pharmacokinetics
2-(3-fluorophenyl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamideDimethylamino group instead of acetylaminoDifferent solubility and bioactivity profile

This table illustrates how variations in substituents can influence the biological activity of quinoline derivatives.

Case Studies

Several case studies have highlighted the potential of quinoline derivatives in medical applications:

  • Anticancer Studies : A study evaluated the efficacy of various quinoline derivatives against human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.
  • Antiviral Research : Another study focused on the antiviral properties of quinoline derivatives, revealing that some compounds effectively inhibited viral replication at concentrations below 10 µM, suggesting a promising avenue for further research into antiviral therapies .

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